
N-(2-methoxyethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide, also known as MEPI or MRS2500, is a selective antagonist of the P2Y1 receptor. It is a small molecule that has been studied for its potential use in treating various diseases, including thrombosis, stroke, and cancer.
Wissenschaftliche Forschungsanwendungen
1. Anti-inflammatory Applications
N-(2-methoxyethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide derivatives have shown potential in anti-inflammatory applications. A study on the design and synthesis of indole acetamide derivatives, including molecular docking analysis, highlighted the compound's interaction with the cyclooxygenase COX-1 and 2 domains, showcasing its anti-inflammatory properties. The study also delved into geometric optimization and interaction energy studies to understand the stability and interactions within the molecule (Al-Ostoot et al., 2020).
2. Antimicrobial Applications
Research on (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides, a group of compounds related to this compound, has demonstrated antimicrobial properties. These compounds were tested against various pathogenic microorganisms, and some exhibited significant antibacterial and antifungal activities, suggesting their potential use in fighting infections (Debnath & Ganguly, 2015).
3. Antioxidant Applications
The synthesis and evaluation of N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives have been explored for their antioxidant activity. These compounds, created through a condensation reaction, displayed considerable antioxidant activity in standard methods like ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) tests. The presence of halogens at specific positions in the phenyl ring was attributed to the enhanced activity of certain derivatives (Gopi & Dhanaraju, 2020).
4. Herbicidal Applications
This compound has also been studied for its herbicidal activity. Certain derivatives of this compound were found to be highly effective against upland weeds, indicating its potential utility in agricultural settings for weed control (Okamoto et al., 1991).
Wirkmechanismus
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound could have multiple targets, contributing to its potential biological activities.
Mode of Action
Indole derivatives are known to interact with their targets in a way that enables them to exhibit various biological activities . The specific interactions and changes resulting from this compound’s interaction with its targets would need further investigation.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could affect multiple biochemical pathways, leading to these diverse biological effects.
Result of Action
Given the diverse biological activities of indole derivatives , it can be inferred that this compound could have a wide range of molecular and cellular effects.
Eigenschaften
IUPAC Name |
2-[3-(benzenesulfonyl)indol-1-yl]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-25-12-11-20-19(22)14-21-13-18(16-9-5-6-10-17(16)21)26(23,24)15-7-3-2-4-8-15/h2-10,13H,11-12,14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDIAKKACYARER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


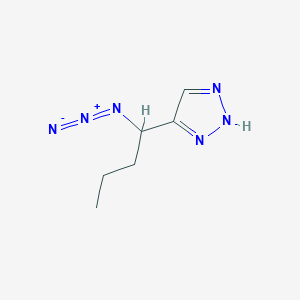
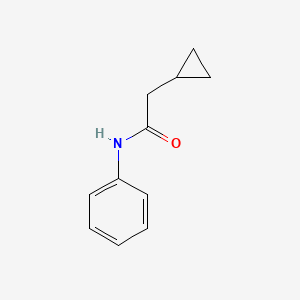
![N-(2-(6-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2800566.png)
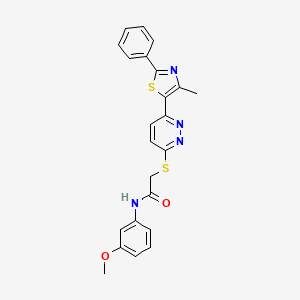
![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2800568.png)

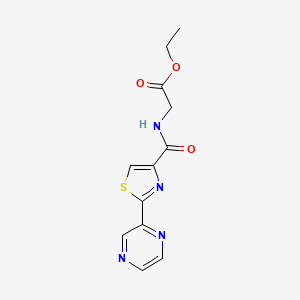
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2800576.png)
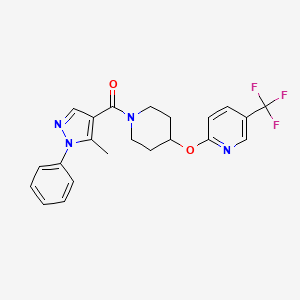
![3-methyl-5-(4-methylbenzoyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2800579.png)
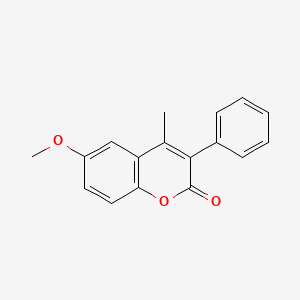
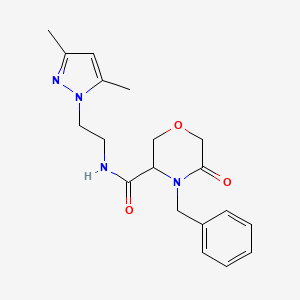
![Methyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate](/img/structure/B2800582.png)